ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrrolo[3,4-c]pyridine core, which is a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus.
Preparation Methods
The synthesis of ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves multiple steps. One common synthetic route includes the formation of a pyrrolo[3,4-c]pyridine intermediate, followed by functionalization to introduce the benzyl and ethyl groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA). The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors in the body.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[3,4-c]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit different biological activities, such as antimicrobial and kinase inhibitory properties .
Biological Activity
Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate, a compound with the molecular formula C18H26N2O2, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that contributes to its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Weight | 302.41 g/mol |
IUPAC Name | Ethyl (3aR,7aR)-2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate |
CAS Number | 1823500-32-8 |
Synonyms | 5-methyl-2-(phenylmethyl)-1,3,3a,4,6,7-hexahydropyrrolo[4,3-c]pyridine-7a-carboxylic acid ethyl ester |
Antimicrobial Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures demonstrate good activity against various bacterial strains through mechanisms such as disrupting cell wall synthesis and inhibiting protein synthesis .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays have demonstrated that related compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The DPPH radical scavenging assay is commonly used to quantify these effects .
Anticancer Potential
Recent studies have focused on the anticancer potential of pyrrolidine derivatives. For example, a series of compounds structurally similar to this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 and HeLa cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Antimicrobial Study : A study published in Medicinal Chemistry Research highlighted the antimicrobial activity of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications in the structure significantly enhanced antibacterial potency .
- Antioxidant Activity : A comparative analysis revealed that compounds with similar structures displayed superior antioxidant activity as evidenced by their performance in DPPH assays. This suggests potential therapeutic applications in oxidative stress-related diseases .
- Anticancer Efficacy : In a recent investigation into the anticancer properties of pyrrolidine derivatives, it was found that specific modifications could enhance cytotoxicity against cancer cell lines. For instance, certain derivatives demonstrated IC50 values significantly lower than established chemotherapeutics .
Properties
CAS No. |
885956-78-5 |
---|---|
Molecular Formula |
C18H26N2O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl 2-benzyl-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-3-22-17(21)18-9-10-19(2)12-16(18)13-20(14-18)11-15-7-5-4-6-8-15/h4-8,16H,3,9-14H2,1-2H3 |
InChI Key |
LRDMAULBYRDLTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCN(CC1CN(C2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.